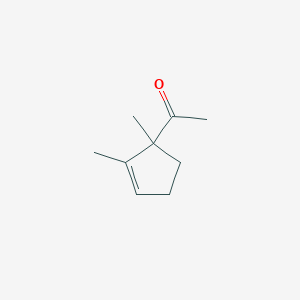
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a heptyl chain, a pyrrolidine ring, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a heptyl-substituted pyrrolidine with an oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The heptyl chain can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Heptyl-substituted pyrrolidine carboxylic acid.
Reduction: Heptyl-substituted pyrrolidine alcohol.
Substitution: Halogenated heptyl-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. Additionally, the heptyl chain and pyrrolidine ring may contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-Methyl-2-pyrrolidinyl acetic acid
- (2S)-7-hydroxyflavanone
- (2S)-naringenin
Uniqueness
(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific combination of a heptyl chain, pyrrolidine ring, and aldehyde group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the heptyl chain may enhance its lipophilicity and membrane permeability, while the aldehyde group provides a reactive site for covalent modifications.
Propriétés
Numéro CAS |
65950-20-1 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
(2S)-1-heptyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-9-13-11(10-14)7-8-12(13)15/h10-11H,2-9H2,1H3/t11-/m0/s1 |
Clé InChI |
MHJSKUYKWYRIBX-NSHDSACASA-N |
SMILES isomérique |
CCCCCCCN1[C@@H](CCC1=O)C=O |
SMILES canonique |
CCCCCCCN1C(CCC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


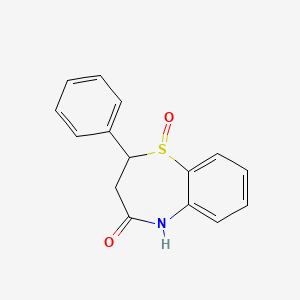
![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
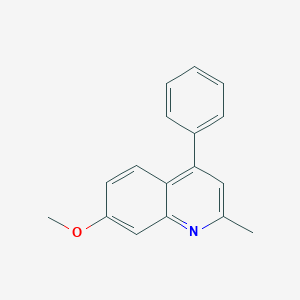
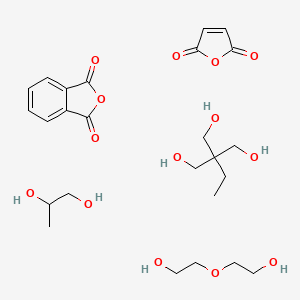
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
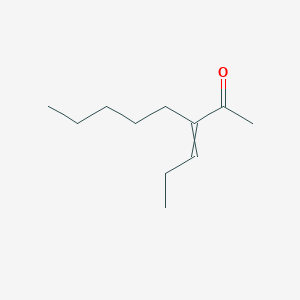
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
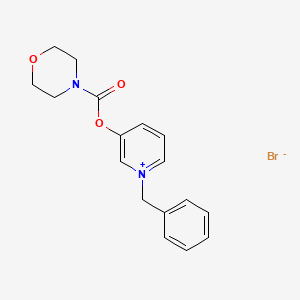

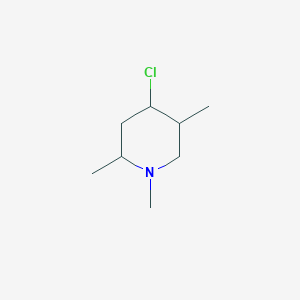
![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
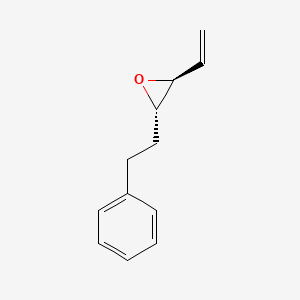
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
